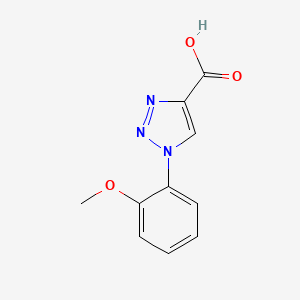

1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative featuring a 2-methoxyphenyl substituent at the 1-position of the triazole ring. The methoxy group (-OCH₃) introduces electron-donating effects, influencing electronic distribution and intermolecular interactions. Triazole-carboxylic acids are frequently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") , a method applicable to derivatives with aryl, alkyl, or heteroaryl substituents .

Properties

IUPAC Name |

1-(2-methoxyphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-16-9-5-3-2-4-8(9)13-6-7(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKNAUVJNPQCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Cycloaddition Reaction: The formation of the triazole ring is often achieved through a cycloaddition reaction between an azide and an alkyne

Substitution Reaction: The methoxyphenyl group can be introduced through a substitution reaction involving a suitable precursor, such as 2-methoxyphenyl azide.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents under specific conditions.

Industrial production methods for this compound may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the carboxylic acid group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays demonstrated that it can inhibit the proliferation of certain cancer cell lines. The exact mechanism is under investigation but may involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory cytokine production in cellular models, suggesting its potential use in treating inflammatory diseases .

Agricultural Applications

Fungicide Development

Due to its triazole structure, 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is being explored as a fungicide. It has shown efficacy against various plant pathogens in laboratory settings. Its application could lead to safer and more effective agricultural practices by providing an alternative to traditional fungicides .

Plant Growth Regulation

Some studies have indicated that this compound may act as a plant growth regulator. It could promote growth under specific conditions or enhance resistance to environmental stressors, thereby improving crop yields .

Materials Science

Polymer Chemistry

In materials science, this compound is being investigated for its role in synthesizing new polymeric materials. Its ability to form stable complexes with metal ions can be exploited in developing advanced materials with tailored properties for applications in electronics and photonics .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the methoxyphenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Substituent Effects on Structure and Activity

Key analogs and their properties are summarized below:

Key Observations :

- Electronic Effects: Methoxy’s electron-donating nature contrasts with amino’s electron-withdrawing character, affecting charge distribution and hydrogen-bonding capacity .

- Biological Activity: Amino derivatives exhibit broad-spectrum antimicrobial activity due to NH₂ and COOH groups facilitating DNA binding/degradation . Methoxy analogs may require functionalization (e.g., amidation ) to enhance bioactivity.

Structural and Crystallographic Insights

- Conformation: X-ray data for amino analogs reveal intramolecular H-bonds (N–H···N, O–H···O) stabilizing kink-like structures . Methoxy derivatives likely adopt similar conformations but with altered H-bond networks.

- Coordination Chemistry : Triazole-carboxylic acids form complexes with metals (e.g., Co, Cu ), suggesting the target compound could act as a ligand in catalysis or material science.

Biological Activity

1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a potential candidate for drug development, particularly in the fields of oncology and antifungal therapies.

- Molecular Formula : CHNO

- Molecular Weight : 219.20 g/mol

- CAS Number : Not specifically listed in the provided data but related compounds exist.

The biological activity of 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is attributed to its structural features that allow for:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules.

- Non-covalent Interactions : The triazole ring facilitates interactions with proteins and enzymes, enhancing its potential as an inhibitor or modulator of biological pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. The 1,2,3-triazole scaffold is known for its low multidrug resistance and high bioavailability, making it a promising candidate for cancer therapeutics. Research indicates that compounds within this class can inhibit tumor growth in various cancer models, particularly lung and breast cancers .

Case Study : A study investigating the synthesis and biological evaluation of triazole derivatives showed that certain modifications to the aryl substituents significantly enhanced their anticancer activity. The presence of electron-withdrawing groups on the phenyl ring was associated with increased potency against cancer cell lines .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound's ability to disrupt fungal cell membrane integrity and inhibit ergosterol synthesis is critical for its antifungal efficacy. Research has demonstrated that derivatives of 1H-1,2,3-triazoles exhibit significant activity against various fungal pathogens, including Candida species .

Comparative Biological Activity Table

Safety and Toxicity Profile

The toxicity profile of triazole derivatives is an essential consideration in drug development. Studies suggest that 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits low toxicity levels at therapeutic doses. Its weak acidity (pKa = 7.65–8.08) implies minimal impact on biological fluids and reduced risk of adverse effects such as drug-induced liver injury .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form the triazole core. Key steps include:

- Substrate Preparation: Reacting 2-methoxyphenyl azide with a propargyl carboxylic acid derivative under controlled conditions .

- Catalytic System: Copper(I) iodide (CuI) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 50–80°C for 6–12 hours, achieving yields of 70–85% .

- Purification: Column chromatography or recrystallization to isolate the product.

Optimization Tips: Adjusting solvent polarity (e.g., tert-butanol/water mixtures) and using microwave-assisted synthesis can reduce reaction time and improve regioselectivity .

Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR confirms the methoxyphenyl group (δ 3.8–4.0 ppm for OCH3) and triazole protons (δ 8.1–8.3 ppm).

- 13C NMR identifies the carboxylic acid carbon (δ ~170 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 260.08) .

- IR Spectroscopy: Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and triazole C=N stretches (~1600 cm⁻¹) .

Cross-Validation: Combine multiple techniques to resolve ambiguities, such as overlapping peaks in NMR .

What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .

- Light Sensitivity: Protect from UV light to avoid photodegradation of the methoxyphenyl moiety .

- Moisture Control: Use desiccants (e.g., silica gel) to minimize water absorption, which can lead to dimerization .

Advanced Research Questions

How can contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

- Assay Standardization: Use uniform cell lines (e.g., HEK293 for kinase assays) and control for pH/temperature variations .

- Dose-Response Studies: Perform IC50 comparisons across studies to identify discrepancies caused by concentration-dependent effects .

- Metabolite Screening: Analyze degradation products (e.g., via LC-MS) to rule out off-target effects from impurities .

What computational methods predict the compound’s reactivity and binding modes in biological systems?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2) .

- Quantum Chemical Calculations: DFT (B3LYP/6-31G*) optimizes geometry and predicts electrostatic potential surfaces for reactivity hotspots .

- MD Simulations: GROMACS simulations assess stability of protein-ligand complexes over 100 ns trajectories .

How can derivatives be designed to enhance bioactivity while maintaining solubility?

Methodological Answer:

- Substituent Engineering:

- SAR Studies: Systematically vary substituents at positions 1 and 4 of the triazole to map steric and electronic effects on activity .

Data Contradiction Analysis

How to address conflicting solubility data in aqueous vs. organic solvents?

Methodological Answer:

- Solubility Testing: Use shake-flask method with HPLC quantification under standardized conditions (e.g., pH 7.4 PBS vs. DMSO) .

- pH Adjustment: The carboxylic acid group’s ionization (pKa ~2.5) significantly affects aqueous solubility; measure at physiologically relevant pH .

Experimental Design

What in vitro assays are suitable for evaluating antimicrobial activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.